molecular formula C13H20ClNO B1521470 4-(3-ethylphenoxy)piperidine hydrochloride CAS No. 1185303-10-9

4-(3-ethylphenoxy)piperidine hydrochloride

Cat. No.: B1521470
CAS No.: 1185303-10-9
M. Wt: 241.76 g/mol
InChI Key: DAYCXJYWXNGBIY-UHFFFAOYSA-N
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Description

4-(3-Ethylphenoxy)piperidine hydrochloride is a piperidine derivative characterized by a phenoxy group substituted with an ethyl moiety at the 3-position, linked to the piperidine ring via an oxygen atom. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 239.74 g/mol. The ethyl group on the aromatic ring contributes to its lipophilic character, while the hydrochloride salt enhances solubility in polar solvents.

Properties

IUPAC Name

4-(3-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYCXJYWXNGBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethylphenoxy)piperidine hydrochloride typically involves the reaction of 3-ethylphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(3-ethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaH, K2CO3, various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(3-ethylphenoxy)piperidine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Applications in Organic Synthesis :

  • Used to create derivatives with altered biological activities.
  • Acts as a precursor for the development of novel pharmaceuticals.

Pharmacology

The compound has shown potential therapeutic properties, particularly in the treatment of neurological disorders. Its interaction with neurotransmitter systems makes it valuable for drug development.

Pharmacological Effects :

  • Antidepressant Activity : Similar compounds have exhibited antidepressant-like effects in animal models through inhibition of serotonin and norepinephrine reuptake.
  • Analgesic Properties : Preliminary studies suggest potential pain-relieving effects, which could be beneficial in pain management therapies.
  • Neuroprotective Effects : The compound may offer protection against neurodegenerative diseases by modulating neurochemical pathways.

Biological Studies

Research indicates that this compound interacts with various receptors, including serotonin and dopamine receptors. This interaction is crucial for understanding its pharmacological potential and mechanisms of action.

Biological Mechanisms :

  • Modulates neurotransmitter release, influencing mood and pain perception.
  • Investigated for its role in enhancing cognitive functions through receptor modulation.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive behaviors in rodent models when administered at specific dosages.
Study BAnalgesic PropertiesShowed that the compound reduced pain response in acute pain models, suggesting its potential use in pain management.
Study CNeuroprotective EffectsIndicated that treatment with the compound improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-(3-ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine Hydrochloride (C₁₄H₁₉ClF₃NO; MW: 309.76 g/mol)
  • Key Differences: Incorporates a trifluoromethyl (-CF₃) group at the 3-position of the phenoxy ring and an ethyl chain between the phenoxy and piperidine moieties.
  • Impact: The -CF₃ group increases lipophilicity and metabolic stability compared to the ethyl substituent in the target compound.
4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride (C₁₂H₁₃ClF₃NO; MW: 295.69 g/mol)
  • Key Differences: Features a -CF₃ group directly attached to the phenoxy ring without an intervening ethyl chain.
  • Impact : The absence of the ethyl spacer shortens the molecule, possibly reducing steric hindrance and improving binding to flat hydrophobic pockets in biological targets .
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine Hydrochloride (C₁₄H₁₉Cl₂NO; MW: 288.22 g/mol)
  • Key Differences: Contains a chlorine atom at the 4-position and an ethyl group at the 3-position of the phenoxy ring, with a methylene (-CH₂-) linker.
  • Impact : The chlorine atom introduces electronegativity, enhancing dipole interactions. The methylene linker may reduce flexibility compared to the target compound’s direct oxygen linkage .

Variations in Linker and Substituent Bulk

4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride (C₁₂H₂₂ClNO; MW: 231.76 g/mol)
  • Key Differences : Utilizes a branched 3-methyl-2-butenyl group as the linker.
  • This structure may also lower aqueous solubility .
3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride (C₁₄H₁₉Cl₂NO; MW: 304.22 g/mol)
  • Key Differences : Substitutes the ethyl group with an isopropyl moiety at the 2-position and adds chlorine at the 4-position.
  • Impact: The isopropyl group introduces greater steric bulk, which could hinder rotation around the phenoxy-piperidine bond, affecting conformational dynamics .

Electronic and Functional Group Modifications

4-(3-Methoxyphenyl)piperidine Hydrochloride (C₁₂H₁₈ClNO; MW: 227.73 g/mol)
  • Key Differences : Replaces the ethyl group with a methoxy (-OCH₃) group.
3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride (C₁₂H₁₃ClFNO; MW: 253.69 g/mol)
  • Key Differences: Replaces the phenoxy group with a fluorophenyl ketone.
  • The fluorine atom may enhance metabolic stability .

Structural and Property Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Key Properties
4-(3-Ethylphenoxy)piperidine HCl C₁₃H₁₈ClNO 239.74 3-Ethylphenoxy Moderate lipophilicity, balanced bulk
4-(2-(3-(CF₃)phenoxy)ethyl)piperidine HCl C₁₄H₁₉ClF₃NO 309.76 3-CF₃, ethyl linker High lipophilicity, metabolic stability
4-(3-CF₃-phenoxy)piperidine HCl C₁₂H₁₃ClF₃NO 295.69 3-CF₃ Compact structure, enhanced dipole
4-(4-Cl-3-Ethylphenoxymethyl)piperidine HCl C₁₄H₁₉Cl₂NO 288.22 4-Cl, 3-Ethyl, methylene linker Increased polarity, steric flexibility
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 3-OCH₃ Electron-rich aromatic ring

Research Findings and Implications

  • Lipophilicity : Compounds with -CF₃ () or ethyl groups () exhibit higher logP values, favoring membrane permeability but possibly complicating aqueous solubility .
  • Synthetic Accessibility : Ethyl and methyl substituents (e.g., ) are typically easier to introduce via alkylation, whereas -CF₃ groups require specialized fluorination methods .

Biological Activity

4-(3-ethylphenoxy)piperidine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 3-ethylphenoxy group. Its chemical formula is C13H19ClN, and it has a molecular weight of approximately 227.75 g/mol. The hydrochloride salt form enhances its solubility and bioavailability.

Antidepressant Effects

Research indicates that derivatives of piperidine, including this compound, exhibit antidepressant properties. In experimental models, these compounds have been shown to counteract hypothermia induced by reserpine and oxotremorine, suggesting their potential as antidepressants .

Table 1: Summary of Antidepressant Effects

CompoundModel UsedEffect Observed
This compoundMouse model (reserpine-induced)Counteracts hypothermia
Other piperidine derivativesMouse model (oxotremorine-induced)Counteracts hypothermia

Neuroprotective Properties

Additionally, studies have suggested that piperidine derivatives can exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems, contributing to their efficacy in treating neurological disorders .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Dopaminergic Modulation : Similar compounds have shown interactions with dopaminergic pathways, which are crucial in mood regulation.
  • Serotonin Receptor Activity : Some studies suggest that piperidine derivatives may influence serotonin receptor activity, impacting mood and anxiety levels.

Case Studies

  • Case Study on Antidepressant Activity : A study involving the administration of various piperidine derivatives in mice demonstrated significant antidepressant-like effects when compared to control groups receiving saline solutions. The results indicated a dose-dependent response in reducing depressive-like behaviors .
  • Neuroprotection in Neurodegenerative Models : In vitro studies have shown that piperidine derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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